4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide
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Description
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing thiadiazole scaffolds, similar to 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide, exhibit significant anticancer activities. For instance, a study conducted by Tiwari et al. (2017) on Schiff’s bases containing a thiadiazole scaffold showed promising in vitro anticancer activity against various human cancer cell lines. These compounds were synthesized using microwave irradiation, which provided a facile and solvent-free method for their preparation. Molecular docking and ADMET properties predicted good oral drug-like behavior and potential mechanisms of action against cancer cells (Tiwari et al., 2017).
Angiotensin II Receptor Antagonism
Another significant application of thiadiazole derivatives, closely related to this compound, is their ability to act as angiotensin II receptor antagonists. Kohara et al. (1996) synthesized benzimidazole derivatives bearing acidic heterocycles, including thiadiazole rings, demonstrating high affinity for the AT1 receptor and significant inhibition of the AII-induced pressor response. This suggests the potential of thiadiazole derivatives in the treatment of hypertension and cardiovascular diseases (Kohara et al., 1996).
Molecular Organization and Aggregation
The interaction of thiadiazole derivatives with lipid bilayers and their aggregation behavior have also been studied. For example, research on the molecular organization of dipalmitoylphosphatidylcholine bilayers containing thiadiazole compounds revealed insights into their potential biological interactions and aggregation phenomena. These findings are crucial for understanding the membrane permeability and bioavailability of such compounds (Kluczyk et al., 2016).
Nematocidal Activity
Thiadiazole derivatives have also shown promising applications in agriculture, specifically as nematocidal agents. Liu et al. (2022) synthesized novel oxadiazole derivatives containing a thiadiazole amide group, exhibiting significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential applications in pest control (Liu et al., 2022).
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-17-18-15(23-10)16-14(21)12-8-22-9-13(20)19(12)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGCFDJSXVGRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.